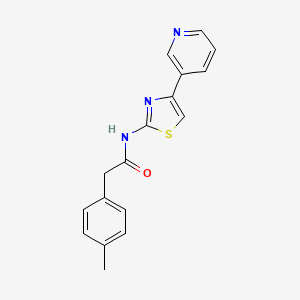

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic organic compound that features a pyridine ring, a thiazole ring, and a tolyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the pyridine ring: This step might involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the thiazole core.

Introduction of the tolyl group: The tolyl group can be introduced via a Friedel-Crafts acylation reaction, where a tolyl chloride reacts with an acetamide derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine and thiazole rings undergo oxidation under controlled conditions:

-

Primary oxidizing agents : Potassium permanganate (KMnO₄) in acidic medium or chromium trioxide (CrO₃) in anhydrous conditions.

-

Key products :

-

Oxidation of the methyl group on the p-tolyl moiety yields N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-carboxyphenyl)acetamide (carboxylic acid derivative).

-

Thiazole ring oxidation produces sulfoxide or sulfone derivatives depending on reaction intensity.

-

Representative Conditions :

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O/EtOH | 60–70°C | p-Carboxyphenyl acetamide |

| CrO₃/Ac₂O | Acetic acid | Reflux | Thiazole sulfoxide |

Reduction Reactions

The acetamide group and aromatic systems participate in reduction:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in tetrahydrofuran (THF).

-

Key products :

Experimental Data :

-

For LiAlH₄-mediated reduction:

Electrophilic Substitution

The pyridine and p-tolyl rings undergo halogenation and nitration:

-

Halogenation : Bromine (Br₂) in acetic acid introduces bromine at the para position of the p-tolyl grou

Aplicaciones Científicas De Investigación

Anticancer Activity

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide has been evaluated for its potential as an anticancer agent. Research indicates that compounds with thiazole and pyridine moieties exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Specifically, derivatives of thiazole-pyridine compounds have shown promise in inhibiting CDK4 and CDK6, thereby preventing cell proliferation in various cancer cell lines.

Case Study:

In a study involving acute myeloid leukemia (AML) cell lines, compounds similar to this compound were tested for their ability to induce apoptosis. The results indicated that these compounds could effectively reduce cell viability at micromolar concentrations, suggesting their potential as therapeutic agents against AML .

Bacterial and Fungal Inhibition

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated that thiazole-containing compounds exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.

Data Table: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|---|---|

| A | S. aureus | 20 | C. albicans | 15 |

| B | E. coli | 18 | C. albicans | 12 |

| C | S. aureus | 22 | C. albicans | 17 |

The table illustrates the effectiveness of various thiazole derivatives in inhibiting microbial growth, highlighting the potential application of this compound in treating infections.

Mecanismo De Acción

The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Similar Compounds

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(methyl)acetamide: Similar structure but with a methyl group instead of a tolyl group.

Uniqueness

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide is unique due to the presence of the tolyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.

Actividad Biológica

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(p-tolyl)acetamide, also known by its CAS number 315702-99-9, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluations, and molecular interactions of this compound based on diverse scientific sources.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3S |

| Molecular Weight | 267.35 g/mol |

| Boiling Point | Not available |

| Log P (Octanol-Water Partition Coefficient) | 2.56 to 4.34 |

| Solubility | High GI absorption, BBB permeant |

The compound exhibits significant interactions with cytochrome P450 enzymes, indicating its potential for drug-drug interactions and metabolic considerations in biological systems .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, it was evaluated against MDA-MB-231 (breast cancer) and A549 (lung cancer) cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.0103 |

| A549 | 0.00803 |

These values indicate that the compound exhibits potent cytotoxic activity compared to standard chemotherapeutics like cisplatin, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity. While specific MIC (Minimum Inhibitory Concentration) values for this compound were not detailed in the available literature, related thiazole derivatives have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 |

| Escherichia coli | 4.69 - 22.9 |

These results highlight the compound's potential as an antimicrobial agent, particularly in the context of resistant bacterial strains .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. The docking results suggest that this compound can effectively bind to key active sites, which is critical for its biological efficacy.

Case Studies

- Case Study on Anticancer Properties : A study investigated a series of thiazole derivatives including this compound, revealing that modifications in the thiazole ring significantly influenced their anticancer activity. The study concluded that structural optimization could enhance potency against specific cancer types .

- Antimicrobial Evaluation : Another case study focused on a range of thiazole derivatives against various bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited varying degrees of antibacterial activity, reinforcing the notion that thiazole-based compounds are promising candidates for drug development .

Propiedades

IUPAC Name |

2-(4-methylphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3OS/c1-12-4-6-13(7-5-12)9-16(21)20-17-19-15(11-22-17)14-3-2-8-18-10-14/h2-8,10-11H,9H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMNFQAEEFJTLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.